N-[(4-fluorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide
Description
N-[(4-fluorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzothiazole ring, which is a heterocyclic structure containing both sulfur and nitrogen atoms. The compound is known for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6O/c25-18-10-8-17(9-11-18)16-26-22(32)13-12-21-28-29-24-23(30-14-4-1-5-15-30)27-19-6-2-3-7-20(19)31(21)24/h2-3,6-11H,1,4-5,12-16H2,(H,26,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWTVTRYYKFTHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=C4CCC(=O)NCC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide typically involves multiple steps. One common method includes the reaction of 2,4-dimethylbenzenesulfonamide with 2-(propylsulfonyl)-1,3-benzothiazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in ethanol.
Major Products Formed
Oxidation: Sulfonyl oxoacetamides.
Reduction: Amines.
Substitution: Azides or thiol derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The presence of the triazole ring is particularly noteworthy as it has been linked to enhanced activity against various bacterial strains. For instance, derivatives of triazoles have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Studies have suggested that N-[(4-fluorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide may possess anticancer properties. The compound's ability to inhibit cell proliferation in cancer cell lines has been demonstrated in vitro, making it a candidate for further investigation in cancer therapeutics .
Neuropharmacological Effects
Given the piperidine component's association with neuroactive compounds, there is potential for this compound to exhibit neuropharmacological effects. Preliminary studies suggest that it may influence neurotransmitter systems, warranting further exploration into its efficacy as a treatment for neurological disorders .
Case Study 1: Antimicrobial Evaluation
In a recent study published in Acta Crystallographica, researchers synthesized several derivatives of quinoxaline-based compounds and evaluated their antimicrobial activities. The results indicated that modifications similar to those in this compound led to enhanced antimicrobial potency against resistant bacterial strains .
Case Study 2: Anticancer Activity Assessment
A series of experiments conducted on analogs of this compound revealed significant cytotoxic effects against various cancer cell lines. The most promising derivatives exhibited IC50 values in the low micromolar range, indicating strong anticancer potential .
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biological pathways, leading to its antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dimethyl-N-(phenylethynyl)benzenesulfonamide
- N-ynylsulfonamides
- N-sulfonyl-2-aryloxoacetamides
Uniqueness
N-[(4-fluorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct biological activities. The presence of both methyl and propylsulfonyl groups enhances its solubility and reactivity compared to other similar compounds .
Biological Activity
N-[(4-fluorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by:
- A 4-fluorophenyl group,
- A piperidine moiety,
- A triazoloquinoxaline framework.
This unique combination suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of compounds similar to this compound. For instance, derivatives with similar scaffolds showed significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most potent derivatives .
Anti-inflammatory Properties
The compound's anti-inflammatory effects are notable. Research indicates that compounds with similar structures exhibit selective inhibition of cyclooxygenase enzymes (COX), crucial in inflammatory pathways. For example, some derivatives demonstrated IC50 values as low as 0.011 μM against COX-II, indicating strong anti-inflammatory potential .
Anticancer Activity
The anticancer properties of related triazoloquinoxaline derivatives have been explored extensively. These compounds have shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. In vitro studies indicated significant cytotoxic effects on human cancer cells with IC50 values in the micromolar range .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound likely interacts with key enzymes involved in inflammation and tumor growth.
- Disruption of Cellular Signaling : It may interfere with signaling pathways critical for cell survival and proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
